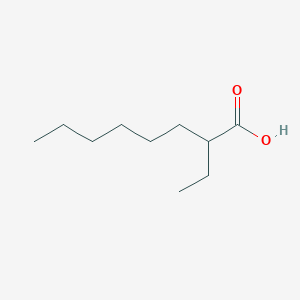
Methylenediphosphonic acid
Übersicht
Beschreibung
Methylenediphosphonic acid (MDP) is a phosphonic analog of ATP . It is used as a radioactive imaging agent, primarily in skeletal scintigraphy . Due to its absorption by a variety of tumors, it is useful for the detection of neoplasms .
Synthesis Analysis
MDP can be synthesized via a Michaelis-Becker or an Arbuzov-Michaelis type reaction . Another study presents the chemical synthesis of eleven methylenebisphosphonates (BPs) with their NMR and HRMS analysis synthesized via five different ways .Molecular Structure Analysis
MDP contains total 14 bond(s); 8 non-H bond(s), 2 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 4 hydroxyl group(s) and 2 phosphonate(s) (thio-) .Chemical Reactions Analysis
The interaction of carbonyl diphosphonic acid with hydroxylamine demonstrates that it is impossible to isolate oxime within the pH range 2–12, while only cyanophosphonic and phosphoric acids are the products of the fast proceeding Beckmann-like fragmentation .Physical And Chemical Properties Analysis
MDP is a crystalline substance with a melting point of 197-199 °C . It has a molecular weight of 176.00 .Wissenschaftliche Forschungsanwendungen
Mesoporous Aluminum Organophosphonate Synthesis
Methylenediphosphonic acid serves as a precursor in the synthesis of mesoporous aluminum organophosphonate. In this process, it is combined with alkyltrimethylammonium as a surfactant. The resulting material exhibits unique properties due to its mesoporous structure, making it useful for applications such as catalysis, adsorption, and drug delivery .
Metal Ion Extraction for Actinides
Tetraesters of methylenediphosphonic acids are employed as metal ion extractants for actinides (elements in the actinium series). These compounds can extract metal ions across various oxidation states. Their selectivity and efficiency make them valuable in nuclear chemistry, environmental remediation, and radiochemistry research .
Radioactive Imaging Agent
Methylenediphosphonic acid is used as a radioactive imaging agent, particularly in skeletal scintigraphy. Due to its affinity for bone tissue, it aids in detecting neoplasms (abnormal growths) and assessing bone health. Clinically, it plays a crucial role in diagnosing bone metastases and monitoring bone-related diseases .
Biological Activities and Enzymology Research
Derivatives of methylenediphosphonic acid exhibit a wide range of biological activities. Researchers use them as tools in enzymology studies. These compounds are also explored for their potential applications in practical medicine. Their functional substitutions make them promising candidates for drug development and therapeutic interventions .
Mass Spectrometry Studies
Methylenediphosphonic acid serves as an analytical standard in mass spectrometry studies. Researchers use it to prepare analogs of natural di- and tri-phosphates. These studies provide insights into cellular processes, metabolism, and signaling pathways .
Other Potential Applications
While the above fields represent key applications, methylenediphosphonic acid may have additional uses in materials science, coordination chemistry, and surface modification. Further research could uncover novel applications and expand its utility .
Wirkmechanismus
Safety and Hazards
MDP causes severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it is recommended to not breathe dust/fume/gas/mist/vapors/spray, wash face, hands and any exposed skin thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
MDP can be used as a precursor in the synthesis of mesoporous aluminum organophosphonate in the presence of alkyltrimethylammonium as a surfactant . It can also be used to synthesize tetraester of methylenediphosphonic acids which are used as metal ion extractants for actinides in all oxidation states .
Eigenschaften
IUPAC Name |
phosphonomethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6O6P2/c2-8(3,4)1-9(5,6)7/h1H2,(H2,2,3,4)(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKDYNNUVRNNRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25681-89-4 (di-hydrochloride salt), 6145-29-5 (tetra-hydrochloride salt) | |
| Record name | Medronic acid [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045696 | |
| Record name | Medronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylenediphosphonic acid | |
CAS RN |
1984-15-2 | |
| Record name | Methylenediphosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1984-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Medronic acid [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Medronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14078 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Medronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Medronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEDRONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73OS0QIN3O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While MDP itself is not a pharmaceutical, its derivatives, particularly bisphosphonates, are known to adsorb to bone mineral, specifically hydroxyapatite. This adsorption is crucial for their potency and duration of action in treating bone diseases. [] Molecular modeling suggests that the interaction strength varies with the specific structure of the bisphosphonate derivative. []
A: MDP has the molecular formula CH2(PO3H2)2 and a molecular weight of 176.0 g/mol. [] Spectroscopic studies, including FTIR, reveal characteristic shifts in the phosphoryl stretching bands (POO-) upon complexation with metal ions, indicating chelation and/or bridging interactions. [] The exact frequency shifts vary depending on the metal ion and its ionic potential. []
A: MDP serves as an internal standard in 31P-NMR spectroscopy to quantify casein content in bovine milk by measuring the area under the resonances belonging to phosphoserine. [] This method offers a reliable alternative for determining casein content in various types of milk. [] Additionally, MDP acts as a matrix additive in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, enhancing salt tolerance and improving signal suppression caused by buffering salts over a wide pH range. []
A: MDP acts as a heterogeneous catalyst in the acetylation of alcohols, phenols, and amines with acetic anhydride under solvent-free conditions at room temperature. [] It exhibits high efficiency and versatility, showcasing preferential selectivity for amino group acetylation over hydroxyl groups. []
A: Density functional theory (DFT) calculations have been instrumental in investigating the structures of technetium-labeled diphosphonate complexes like 99mTc-MDP. [] By considering geometric, conformational, charge, and spin isomerism, DFT calculations help determine stable isomers and predict their properties. []
A: SAR studies on MDP derivatives, particularly bisphosphonates, show that substitutions at the bridge carbon atom influence bone localization. [] For instance, ethylidenediphosphonic acid exhibits a higher femur-to-liver and femur-to-muscle ratios compared to MDP in rat models. [] Additionally, silicon-based functionalities in diphosphonic acids, like those found in P,P′-di[3-(trimethylsilyl)-1-propylene] methylenediphosphonic acid, do not negatively affect metal ion extraction properties. []
A: While not directly addressed in the provided research, formulations of technetium-99m (99mTc) labeled MDP (99mTc-MDP) often use stannous chloride as a reducing agent. Variations in the formulation, such as the form of MDP, reducing agent concentration, and presence of antioxidants, can significantly impact image quality in bone imaging. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,6S,8S,11S)-1,10-Diazatricyclo[6.4.01,8.02.6]dodecan-9,12-dione](/img/structure/B20291.png)
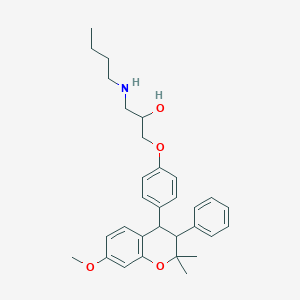
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B20295.png)
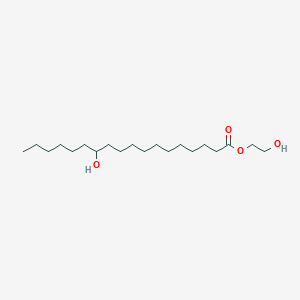
![Thieno[2,3-b]quinoxaline-2-carboxylic acid](/img/structure/B20301.png)
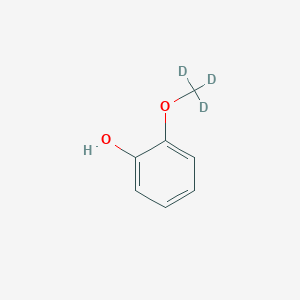
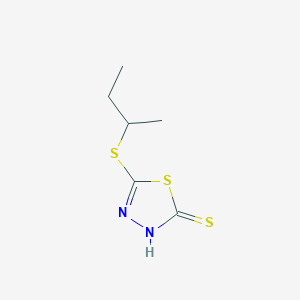
![Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate](/img/structure/B20307.png)
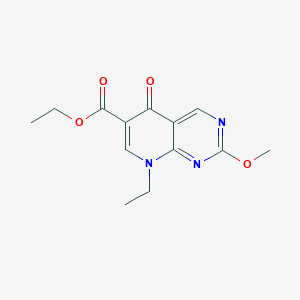

![2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-D]-2-oxazoline](/img/structure/B20324.png)
